2-Methylbiphenyl

Physical property Phase behavior Isomer comparison

2-Methylbiphenyl (CAS 28652-72-4, also known as 2-phenyltoluene or o-methylbiphenyl) is a methyl-substituted biphenyl derivative with molecular formula C13H12 and molecular weight 168.24 g/mol. It exists as a colorless to light yellow clear liquid at ambient temperature with a melting point of -0.2 °C, boiling point of 255.3 °C at atmospheric pressure, density of 1.011 g/mL at 25 °C, and refractive index (n20/D) of 1.591.

Molecular Formula C13H12
Molecular Weight 168.23 g/mol
CAS No. 28652-72-4
Cat. No. B1362416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbiphenyl
CAS28652-72-4
Molecular FormulaC13H12
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3
InChIKeyALLIZEAXNXSFGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)
Insoluble in water.

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbiphenyl (CAS 28652-72-4): Technical Baseline and Procurement Classification


2-Methylbiphenyl (CAS 28652-72-4, also known as 2-phenyltoluene or o-methylbiphenyl) is a methyl-substituted biphenyl derivative with molecular formula C13H12 and molecular weight 168.24 g/mol [1]. It exists as a colorless to light yellow clear liquid at ambient temperature with a melting point of -0.2 °C, boiling point of 255.3 °C at atmospheric pressure, density of 1.011 g/mL at 25 °C, and refractive index (n20/D) of 1.591 . The compound serves as an intermediate in organic synthesis, particularly as a building block for liquid crystal materials, pharmaceutical precursors, and polymer additives [2]. Its ortho-substitution pattern distinguishes it fundamentally from its meta- and para-methylated isomers (3-methylbiphenyl and 4-methylbiphenyl), a structural difference that drives measurable divergence in physical properties, thermodynamic behavior, and chemical reactivity [3].

1
Intermediate for liquid crystal materials, pharmaceutical precursors, and polymer additives.
2
Ortho-methyl substitution profile differentiates from meta/para isomers for targeted synthesis.
3
Liquid physical state simplifies handling and formulation compared to solid para-isomer.

Why 2-Methylbiphenyl Cannot Be Interchanged with 3-Methylbiphenyl or 4-Methylbiphenyl in Critical Applications


Procurement specialists should recognize that methylbiphenyl isomers are not functionally equivalent despite sharing identical molecular formulas (C13H12) and molecular weights. The ortho-methyl substitution in 2-methylbiphenyl creates a sterically hindered biphenyl system that measurably alters melting point, vapor pressure, and oxidation kinetics relative to the meta- and para-substituted analogs [1]. The melting point differential is particularly stark: 2-methylbiphenyl melts at -0.2 °C (liquid at room temperature), while 4-methylbiphenyl is a crystalline solid melting at 49-50 °C [2]. This phase difference alone dictates fundamentally different handling, storage, and formulation requirements. Furthermore, the ortho-methyl group directs regioselective oxidation pathways distinct from other isomers, a critical consideration in catalytic processes where isomer identity determines product distribution [3]. Substituting 3-methylbiphenyl or 4-methylbiphenyl for 2-methylbiphenyl in any application requiring the ortho-substituted scaffold will result in failed syntheses or off-specification products [4].

2-Methylbiphenyl
Ortho-methyl provides steric hindrance and unique oxidation pathways; meta/para isomers lack cyclization competence.
vs. 4-Methylbiphenyl
Phase difference (liquid vs. crystalline solid) alters handling and may disrupt continuous-flow or room-temperature processes.
vs. 3-Methylbiphenyl
Intermediate melting point and distinct vapor pressure may shift separation behavior and reaction selectivity.

2-Methylbiphenyl Procurement Evidence: Quantified Differentiation Against Comparators


Melting Point Differential: Ortho vs. Para Substitution Defines Physical State at Ambient Temperature

2-Methylbiphenyl exhibits a melting point of -0.2 °C, making it a free-flowing liquid at standard room temperature (20-25 °C). In direct contrast, its para-substituted isomer 4-methylbiphenyl has a melting point of 49-50 °C and exists as a crystalline solid under identical ambient conditions [1]. The meta-substituted 3-methylbiphenyl melts at 4.5 °C, representing an intermediate but distinct phase behavior . This 49-50 °C melting point differential between ortho and para isomers is a direct consequence of molecular symmetry and crystal packing efficiency, with the ortho-methyl group disrupting planar biphenyl geometry and reducing lattice energy [2].

Melting point
Head-to-head
-0.2 °C (liquid) vs. 49-50 °C (solid para)
Liquid state eliminates heating for transfer and simplifies continuous processing.
Verify against process temperature windows.
Physical property Phase behavior Isomer comparison

Vapor Pressure and Volatility: Ortho-Methyl Substitution Modulates Thermodynamic Behavior

The vapor pressure of 2-methylbiphenyl was experimentally determined as 0.020 mm Hg (2.67 Pa) at 25 °C using the transpiration method, a primary measurement technique that provides reference-quality data . While 3-methylbiphenyl was measured in the same study under identical conditions, the direct vapor pressure values for each isomer at identical temperatures can be derived from the temperature-dependence equations published in the work, enabling thermodynamic modeling of relative volatility [1]. The vapor pressure differential between isomers, though modest, reflects the influence of ortho-substitution on intermolecular interactions in the liquid phase [2]. Experimental data collection at NIPER further established comprehensive thermodynamic properties including derived enthalpies of vaporization and heat capacities for 2-methylbiphenyl [3].

Vapor pressure
Cross-study comparable
0.020 mm Hg at 25 °C (transpiration method)
Reference-quality data supports distillation and evaporation process design.
Temperature-dependent curves available for isomer comparison.
Thermodynamics Vapor pressure Volatility

Oxidation Kinetics: Ortho-Methyl Substitution Eliminates Substrate Inhibition Observed with Halogenated Analogs

In a systematic study of ortho-substituted biphenyl oxidation by Methylosinus trichosporium OB3b expressing soluble methane monooxygenase (sMMO), 2-methylbiphenyl demonstrated a critical kinetic distinction: unlike ortho-halogenated biphenyls (2-chloro-, 2-bromo-, and 2-iodobiphenyl), which exhibited significant substrate inhibition during oxidation, 2-methylbiphenyl showed no detectable inhibition over the tested concentration range [1]. The study employed headspace analysis and GC-MS to quantify substrate depletion rates. This absence of inhibition enables sustained biocatalytic turnover, whereas halogenated ortho-substituted analogs self-limit their own transformation rates [2].

Oxidation kinetics
Head-to-head
No substrate inhibition; halogenated ortho-analogs show significant inhibition.
Sustained biocatalytic turnover enables predictable ring hydroxylation.
sMMO system; concentration range tested.
Biocatalysis Oxidation kinetics Substituent effects

Catalytic Oxidation Selectivity: Ortho-Methyl Position Enables Cyclization to Fluorenones

The ortho-methyl substitution pattern in 2-methylbiphenyl enables a cyclization pathway during liquid-phase air oxidation that is structurally inaccessible to meta- or para-methylbiphenyl isomers. Specifically, 2-methyl-substituted biphenyls undergo cobalt-manganese-bromine catalyzed oxidation in acetic acid medium to produce cyclized aromatic compounds including fluorenones, a class of compounds with established utility in pharmaceutical and materials applications [1]. This cyclization reaction proceeds via intramolecular coupling between the oxidized methyl group and the adjacent phenyl ring, a proximity-driven transformation requiring the ortho relationship between the methyl substituent and the biphenyl linkage. Meta- and para-substituted analogs cannot undergo this cyclization and instead yield linear oxidation products [2].

Cyclization selectivity
Class-level inference
Ortho-methyl enables fluorenone cyclization; meta/para isomers cannot cyclize.
Unique synthetic route to cyclized products justifies ortho-isomer selection.
Co-Mn-Br catalyst, acetic acid; verify patent scope.
Catalysis Oxidation Cyclization Synthetic utility

Commercial Availability and Purity Specifications: Benchmarking Against Supplier Offerings

2-Methylbiphenyl is commercially available from multiple established chemical suppliers with documented purity specifications. TCI America offers the compound at ≥95.0% purity (GC) with specification sheet verification of appearance (colorless to light yellow clear liquid), boiling point (256 °C), flash point (107 °C), specific gravity (1.01 at 20/20), and refractive index (1.59) . Thermo Scientific Chemicals (formerly Alfa Aesar) supplies the compound at 98% purity with identical physical property certifications . This level of commercial availability and quality documentation contrasts with certain niche biphenyl derivatives where supply chain limitations or lower purity grades constrain research and industrial utility .

Purity & supply
Supplier data
≥95% (GC) to 98% purity from multiple suppliers.
Multi-supplier availability reduces procurement risk and supports batch consistency.
Verify current CoA; supplier catalogs as of 2025.
Procurement Purity Commercial availability Quality control

2-Methylbiphenyl: Evidence-Based Application Scenarios for Procurement Decision-Making


Liquid Crystal Material Synthesis and Formulation

2-Methylbiphenyl serves as a key intermediate in the synthesis of biphenyl-based liquid crystalline media, particularly those requiring positive dielectric anisotropy and high optical anisotropy for electrooptical display applications [1]. The ortho-methyl substitution provides the specific molecular geometry necessary for formulating liquid crystal compositions with targeted phase transition temperatures and optical properties. Its liquid physical state at ambient temperature (melting point -0.2 °C) facilitates straightforward handling during formulation processes compared to solid biphenyl derivatives .

Oxidative Cyclization to Fluorenone Derivatives

The ortho-methyl group of 2-methylbiphenyl uniquely enables intramolecular cyclization during liquid-phase air oxidation to produce fluorenone and anthraquinone derivatives, a transformation inaccessible to meta- or para-methylbiphenyl isomers [1]. This cyclization proceeds in acetic acid medium with cobalt-manganese-bromine catalyst systems at 75-250 °C . The resulting cyclized products are valuable intermediates for dyes, pharmaceutical actives, and electronic materials, making 2-methylbiphenyl the only viable methylbiphenyl isomer for this synthetic pathway.

Biocatalytic Oxidation and Biotransformation Studies

2-Methylbiphenyl is a preferred substrate for studying bacterial oxidation pathways (e.g., methane monooxygenase systems) because it lacks the substrate inhibition observed with halogenated ortho-biphenyl analogs [1]. This non-inhibitory behavior enables sustained enzymatic turnover and predictable product distributions dominated by ring hydroxylation rather than competing elimination pathways . Researchers investigating microbial degradation of biphenyl pollutants or developing whole-cell biocatalytic oxidation processes should select 2-methylbiphenyl over halogenated alternatives when consistent, non-self-limiting reaction kinetics are required.

Plasticizer and Polymer Intermediate Production

Methyl-substituted biphenyl compounds, including 2-methylbiphenyl, are oxidized to corresponding carboxylic acids and subsequently esterified with long-chain alcohols to produce ester plasticizers for PVC and other polymer compositions [1]. The ortho-methyl isomer contributes specific branching characteristics to the final ester products, influencing low-temperature flexibility and compatibility with polymer matrices. In isomer mixtures, controlling the proportion of 2-methylbiphenyl relative to other methylbiphenyl isomers is critical for achieving targeted plasticizer performance specifications .

Application
Selection Property
Validation Focus
Liquid crystal material synthesis
Ortho-substituted biphenyl geometry for dielectric/optical anisotropy
Phase transition temperatures; optical properties
Oxidative cyclization to fluorenones
Intramolecular cyclization competence (ortho-methyl only)
Cyclization yield; product purity
Biocatalytic oxidation studies
Absence of substrate inhibition for sustained turnover
Enzymatic conversion rate; product distribution
Plasticizer / polymer intermediate
Isomer-controlled esterification for branching characteristics
Plasticizer performance specifications; low-temperature flexibility

Technical Documentation Hub

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